molecular formula C14H17F2NO3 B2541621 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2319801-73-3

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2541621
CAS RN: 2319801-73-3
M. Wt: 285.291
InChI Key: KBFGFSCWGVAQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DAAE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DAAE is a ketone-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, studies have suggested that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone may exert its therapeutic effects through the inhibition of various enzymes and proteins, including COX-2, NF-κB, and MAPKs. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can modulate various biochemical and physiological processes in the body. For example, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages and limitations for laboratory experiments. One advantage is that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have low toxicity, which makes it a useful tool for studying various biological processes. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. One direction is to further elucidate the mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. Finally, studies are needed to determine the potential side effects of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone and to develop strategies to mitigate these effects.

Synthesis Methods

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with difluoromethylazetidine in the presence of a base. The resulting intermediate is then treated with an oxidizing agent to yield the final product, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has anti-inflammatory, analgesic, and anti-tumor properties. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFGFSCWGVAQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

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